Comparative Potency in Canine Coronary Artery Stenosis: LCB 2853 vs. ASA and Ticlopidine
In a dog model of coronary artery stenosis, LCB 2853 demonstrated an ED50 of 7.2 μg/kg following intravenous administration. Under identical experimental conditions, acetylsalicylic acid (ASA) was active only at a 444-fold higher dose of 3.2 mg/kg, while ticlopidine exhibited no activity at doses up to 12.8 mg/kg [1]. This represents a >444-fold potency advantage for LCB 2853 over ASA and complete functional superiority over ticlopidine in this model.
| Evidence Dimension | In vivo antithrombotic efficacy in canine coronary stenosis (ED50) |
|---|---|
| Target Compound Data | ED50 = 7.2 μg/kg i.v. |
| Comparator Or Baseline | ASA: ED50 = 3.2 mg/kg i.v.; Ticlopidine: ineffective at 12.8 mg/kg i.v. |
| Quantified Difference | LCB 2853 is 444-fold more potent than ASA; ticlopidine shows no activity. |
| Conditions | Dog model of coronary artery stenosis; intravenous administration |
Why This Matters
This demonstrates that LCB 2853 provides measurable antithrombotic protection at sub-milligram doses where ASA requires milligram dosing and ticlopidine offers no benefit, critical for studies requiring potent, receptor-level TXA2 blockade without COX inhibition.
- [1] Depin JC, Vigié A, Chavernac G, Rousselot C, Lardy C, Guerrier D. Pharmacodynamics and antithrombotic effects after intravenous administration of the new thromboxane A2 receptor antagonist sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate. Arzneimittelforschung. 1994 Nov;44(11):1203-7. PMID: 7848332. View Source
